tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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Overview
Description
tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as iodine can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one: This compound has a similar pyrido structure but with different substituents and functional groups.
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in their specific substituents and functional groups.
Uniqueness
tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-6-14-9-11(16)5-4-10(14)8-15/h10-11,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZHJZWRRKBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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